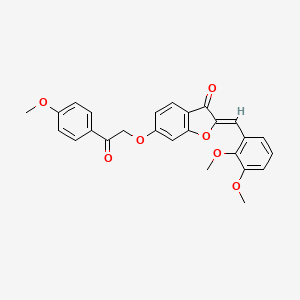![molecular formula C20H25N3O2 B2546005 1-シクロプロピル-2-{4-[4-(1H-ピロール-1-イル)ベンゾイル]ピペラジン-1-イル}エタン-1-オール CAS No. 1396805-94-9](/img/structure/B2546005.png)
1-シクロプロピル-2-{4-[4-(1H-ピロール-1-イル)ベンゾイル]ピペラジン-1-イル}エタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is a complex organic compound featuring a cyclopropyl group, a pyrrole ring, and a piperazine moiety
科学的研究の応用
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Its interactions with various biological targets can be studied to understand its potential as a therapeutic agent.
Chemical Biology: It can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation of piperazine: Piperazine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperazine.
Coupling of the pyrrole and benzoylated piperazine: This step involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrole and benzoylated piperazine.
Introduction of the cyclopropyl group: This can be done through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Final assembly: The final step involves the coupling of the cyclopropyl group with the previously formed intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkylated piperazine derivatives.
作用機序
The mechanism of action of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-cyclopropyl-2-(4-pyridinyl)ethanone: Similar in structure but lacks the piperazine and pyrrole moieties.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a cyclopropyl group and a heterocyclic ring but differs in the overall structure.
Uniqueness
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is unique due to the combination of its cyclopropyl, pyrrole, and piperazine moieties, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(16-3-4-16)15-21-11-13-23(14-12-21)20(25)17-5-7-18(8-6-17)22-9-1-2-10-22/h1-2,5-10,16,19,24H,3-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDVCZMPPINPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545922.png)

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)
![2-(4-fluorophenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2545930.png)
![3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2545932.png)


![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2545937.png)



